4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
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Overview
Description
4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with fluorophenyl and fluoropyrimidinyl groups, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenylthiol with chloroacetyl chloride to form 2-(4-fluorophenyl)sulfanylacetyl chloride. This intermediate is then reacted with 1-(5-fluoropyrimidin-2-yl)piperazine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazin-2-one ring can be reduced to form corresponding alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring catalysts or specific solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. The fluorophenyl and fluoropyrimidinyl groups can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Chlorophenyl)sulfanylacetyl]-1-(5-chloropyrimidin-2-yl)piperazin-2-one
- 4-[2-(4-Bromophenyl)sulfanylacetyl]-1-(5-bromopyrimidin-2-yl)piperazin-2-one
- 4-[2-(4-Methylphenyl)sulfanylacetyl]-1-(5-methylpyrimidin-2-yl)piperazin-2-one
Uniqueness
4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)sulfanylacetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O2S/c17-11-1-3-13(4-2-11)25-10-15(24)21-5-6-22(14(23)9-21)16-19-7-12(18)8-20-16/h1-4,7-8H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKPKWADXLCPCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CSC2=CC=C(C=C2)F)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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